molecular formula C14H13ClN2OS B5738923 2-[(4-chlorophenyl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide

2-[(4-chlorophenyl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B5738923
M. Wt: 292.8 g/mol
InChI Key: ZLPYCEGWJVORHS-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a chlorophenyl group, a sulfanyl linkage, and a pyridinylmethylacetamide moiety

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-12-1-3-13(4-2-12)19-10-14(18)17-9-11-5-7-16-8-6-11/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPYCEGWJVORHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 4-chlorothiophenol with pyridine-4-carboxaldehyde in the presence of a base to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 80°C

    Solvent: Commonly used solvents include ethanol, methanol, or dichloromethane

    Catalysts: Bases such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific structural features, such as the combination of a chlorophenyl group with a pyridinylmethylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

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